molecular formula C31H35F3N4O3 B10832889 (3R)-1-(4-((4,4,4-trifluoro-1-(2-methyl-4-(4,5,6,7-tetrahydro-2H-indazol-2-yl)phenyl)butyl)amino)benzoyl)piperidine-3-carboxylic acid

(3R)-1-(4-((4,4,4-trifluoro-1-(2-methyl-4-(4,5,6,7-tetrahydro-2H-indazol-2-yl)phenyl)butyl)amino)benzoyl)piperidine-3-carboxylic acid

Cat. No.: B10832889
M. Wt: 568.6 g/mol
InChI Key: ZEUDUNQWXOYIFC-YFIOFSHDSA-N
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Description

Aromatic ring compounds are a class of organic molecules characterized by their stable ring structure and delocalized π-electrons. These compounds are known for their unique chemical properties and wide range of applications. Aromatic ring compound 4 is a specific type of aromatic compound that contains a benzene ring or similar structure, making it highly stable and reactive under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aromatic ring compound 4 can be synthesized through various methods, including:

    Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group on the aromatic ring with a nucleophile.

    Friedel-Crafts Alkylation and Acylation:

Industrial Production Methods: Industrial production of aromatic ring compound 4 often involves large-scale electrophilic aromatic substitution reactions. The process typically includes:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

Molecular Formula

C31H35F3N4O3

Molecular Weight

568.6 g/mol

IUPAC Name

(3R)-1-[4-[[4,4,4-trifluoro-1-[2-methyl-4-(4,5,6,7-tetrahydroindazol-2-yl)phenyl]butyl]amino]benzoyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C31H35F3N4O3/c1-20-17-25(38-19-22-5-2-3-7-27(22)36-38)12-13-26(20)28(14-15-31(32,33)34)35-24-10-8-21(9-11-24)29(39)37-16-4-6-23(18-37)30(40)41/h8-13,17,19,23,28,35H,2-7,14-16,18H2,1H3,(H,40,41)/t23-,28?/m1/s1

InChI Key

ZEUDUNQWXOYIFC-YFIOFSHDSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N2C=C3CCCCC3=N2)C(CCC(F)(F)F)NC4=CC=C(C=C4)C(=O)N5CCC[C@H](C5)C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C3CCCCC3=N2)C(CCC(F)(F)F)NC4=CC=C(C=C4)C(=O)N5CCCC(C5)C(=O)O

Origin of Product

United States

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